1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate
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Overview
Description
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate is a nitrogen-containing heterocyclic compound with the molecular formula C11H14N2O4. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate can be achieved through several synthetic routes. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction produces 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyrazine derivative .
Chemical Reactions Analysis
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases such as cesium carbonate (Cs2CO3) in DMSO.
Scientific Research Applications
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its biological activities suggest potential therapeutic applications in treating infections and other diseases.
Industry: It can be used in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate involves its interaction with various molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of microbial cell walls, inhibition of viral replication, or modulation of inflammatory pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate can be compared with other pyrrolopyrazine derivatives, such as:
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine hydrochloride: This compound shares a similar core structure but differs in its salt form and specific applications.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine-7-carboxylate: This derivative has additional functional groups that confer unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O4 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H10N2.C4H4O4/c1-2-7-6-8-3-5-9(7)4-1;5-3(6)1-2-4(7)8/h1-2,4,8H,3,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
TVQCKSTUOJDTMB-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN2C=CC=C2CN1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN2C=CC=C2CN1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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